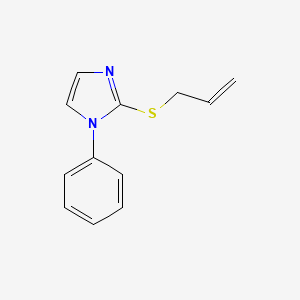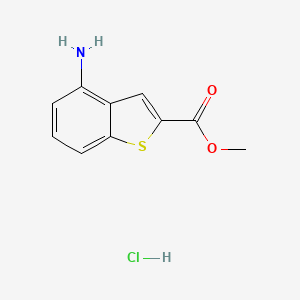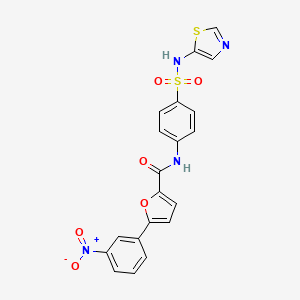
1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to cell membrane dysfunction and ultimately cell death.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Lacks the prop-2-en-1-ylsulfanyl group, making it less versatile in chemical reactions.
2-Phenyl-1H-imidazole: Similar structure but with the phenyl group at a different position, affecting its reactivity and applications.
1-Phenyl-2-(methylsulfanyl)-1H-imidazole: Contains a methylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group, leading to different chemical properties and reactivity.
Uniqueness: 1-Phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10-15-12-13-8-9-14(12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXUEZODYLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2694384.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2694386.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)
![(2E)-4-[4-(methoxycarbonyl)piperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2694392.png)


![5-(cyclopropylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2694399.png)
![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)
